4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
CAS No.: 2640835-55-6
Cat. No.: VC11854141
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-55-6 |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C23H27N3O3/c1-17-14-24-10-7-21(17)29-16-18-8-11-25(12-9-18)23(28)19-13-22(27)26(15-19)20-5-3-2-4-6-20/h2-7,10,14,18-19H,8-9,11-13,15-16H2,1H3 |
| Standard InChI Key | YQKDGXXKSLLEJC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Introduction
Structural Composition and Chemical Identity
Molecular Architecture
The compound features a central pyrrolidin-2-one ring substituted at the 1-position with a phenyl group and at the 4-position with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized with a [(3-methylpyridin-4-yl)oxy]methyl group at its 4-position. This arrangement creates a hybrid structure combining aromatic (phenyl, pyridine), heterocyclic (piperidine, pyrrolidinone), and carbonyl functionalities, which are common in bioactive molecules targeting enzymatic or receptor-based pathways .
Physicochemical Properties
Key physicochemical parameters, derived from experimental and computational analyses, are summarized below:
| Property | Value |
|---|---|
| CAS No. | 2640835-55-6 |
| Molecular Formula | C<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 4-[4-[(3-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
| Topological Polar Surface Area (TPSA) | 81.29 Ų |
| LogP (Predicted) | 2.72 (iLOGP), 1.09 (XLOGP3) |
These properties suggest moderate lipophilicity and solubility in organic solvents, aligning with trends observed in central nervous system (CNS)-targeting compounds .
Synthetic Pathways and Characterization
Retrosynthetic Analysis
The synthesis of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one likely involves sequential coupling of preformed subunits:
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Piperidine Intermediate: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4) serves as a precursor for introducing the [(3-methylpyridin-4-yl)oxy]methyl group via nucleophilic substitution .
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Pyrrolidinone Core: 1-Phenylpyrrolidin-2-one is functionalized at the 4-position through acylation reactions, often employing carbodiimide-based coupling agents.
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Final Assembly: Microwave-assisted or conventional heating facilitates the coupling of the piperidine and pyrrolidinone subunits, followed by Boc deprotection and purification via column chromatography .
Analytical Characterization
Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR resolve distinct signals for the pyridine (δ 8.3–8.5 ppm), piperidine (δ 3.4–3.7 ppm), and pyrrolidinone (δ 2.1–2.6 ppm) protons.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 393.5 ([M+H]<sup>+</sup>).
Hypothetical Biological Activity and Applications
Target Prediction
The compound’s structural motifs align with known modulators of:
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NAPE-PLD (N-Acylphosphatidylethanolamine Phospholipase D): Pyridine-piperidine hybrids demonstrate inhibitory activity against this enzyme, which regulates endocannabinoid biosynthesis .
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Neurological Transporters: Piperidine-carboxamides exhibit affinity for monoamine transporters (e.g., SERT, DAT), suggesting potential antidepressant or anxiolytic applications .
Structure-Activity Relationship (SAR) Considerations
Key SAR trends from analogous compounds include:
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